Glyceryl behenate Glyceryl behenate 1-behenoylglycerol is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of docosanoic acid. It has a role as a plant metabolite and an antineoplastic agent. It is a 1-monoglyceride and a fatty acid ester. It is functionally related to a glycerol and a docosanoic acid.
Glyceryl behenate is a natural product found in Balakata baccata with data available.
Brand Name: Vulcanchem
CAS No.: 30233-64-8
VCID: VC0006809
InChI: InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Molecular Formula: C25H50O4
Molecular Weight: 414.7 g/mol

Glyceryl behenate

CAS No.: 30233-64-8

Cat. No.: VC0006809

Molecular Formula: C25H50O4

Molecular Weight: 414.7 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl behenate - 30233-64-8

CAS No. 30233-64-8
Molecular Formula C25H50O4
Molecular Weight 414.7 g/mol
IUPAC Name 2,3-dihydroxypropyl docosanoate
Standard InChI InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3
Standard InChI Key OKMWKBLSFKFYGZ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Chemical Structure and Composition

Glyceryl behenate (C25_{25}H50_{50}O4_4) is a mixture of glycerides derived from behenic acid (docosanoic acid, C22_{22}H44_{44}O2_2) and glycerol. The compound typically contains:

  • 12–18% monoesters

  • 52–54% diesters

  • 28–32% triesters .

The structural diversity arises from esterification at different hydroxyl positions of glycerol, yielding variants such as glyceryl monobehenate (1-docosanoylglycerol) and glyceryl dibehenate (Figure 1). The presence of long-chain fatty acids confers lipophilicity, with a logP value of 8.39 , making it insoluble in water but soluble in organic solvents like ethanol .

Table 1: Physicochemical Properties of Glyceryl Behenate

PropertyValueSource
Molecular FormulaC25_{25}H50_{50}O4_4
Molecular Weight414.66 g/mol
Melting Point65–77°C
logP8.39
SolubilityInsoluble in water; soluble in lipids

Synthesis and Production

Glyceryl behenate is synthesized via esterification of glycerol with behenic acid under controlled conditions. Industrial production often involves:

  • Transesterification: Glycerol reacts with behenic acid methyl esters in the presence of catalysts (e.g., lipases).

  • Purification: Removal of unreacted fatty acids and glycerol through filtration or distillation .

The final product’s composition (mono-/di-/tri-esters) is adjusted by varying reaction time, temperature, and catalyst type. Commercial grades like Compritol® 888 ATO (a glyceryl dibehenate-rich blend) are optimized for specific applications, such as tablet lubrication or nanoparticle fabrication .

Pharmaceutical Applications

Tablet and Capsule Lubrication

Glyceryl behenate reduces friction during tablet compression, ensuring uniform drug content and preventing adhesion to machinery. At concentrations of 1–5%, it enhances flowability without compromising dissolution rates .

Sustained-Release Formulations

As a matrix-forming agent, glyceryl behenate delays drug release through hydrophobic interactions. For example:

  • Sildenafil citrate inhalable microparticles: A 40% glyceryl behenate matrix reduced burst release, achieving zero-order kinetics over 12 hours .

  • Temperature-insensitive release: Formulations with >40% glyceryl behenate show minimal dissolution rate changes between 25–45°C, mitigating dose-dumping risks .

Table 2: Drug Release Kinetics of Glyceryl Behenate Matrices

DrugMatrix (%)Release MechanismHalf-Life (h)Source
Sildenafil citrate40Higuchi diffusion6.2
Theophylline30First-order4.8

Lipid Nanoparticles

Glyceryl behenate is a cornerstone of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), improving drug encapsulation and bioavailability. Its crystalline structure stabilizes thermolabile drugs like retinoids .

Cosmetic Applications

Emollient and Surfactant

In skincare, glyceryl behenate acts as a non-comedogenic emollient, forming occlusive films that reduce transepidermal water loss. Its emulsifying properties stabilize oil-in-water formulations (e.g., creams, foundations) at concentrations of 2–12% .

Lip Care Products

Typology’s hydrating lip balm utilizes glyceryl behenate (3–5%) to solubilize hyaluronic acid, enhancing lip hydration and texture .

Recent Advances and Future Directions

Thermodynamic Insights

Studies using Arrhenius plots revealed glyceryl behenate’s dissolution is endothermic (ΔH = 3.83–56.13 kJ/mol) and entropy-driven, guiding formulation strategies for heat-stable drugs .

Pulmonary Drug Delivery

Ongoing research explores glyceryl behenate in dry powder inhalers (DPIs) for localized lung delivery, minimizing systemic side effects of drugs like sildenafil .

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